molecular formula C9H11BrClNO2 B2708528 2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride CAS No. 128834-02-6

2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride

Cat. No.: B2708528
CAS No.: 128834-02-6
M. Wt: 280.55
InChI Key: MRWIBMCVLBZBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H10BrNO2·HCl It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom at the meta position

Scientific Research Applications

2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride typically involves the bromination of phenylalanine. The process begins with the protection of the amino group of phenylalanine, followed by bromination at the meta position of the phenyl ring. The final step involves deprotection and conversion to the hydrochloride salt.

    Protection of the Amino Group: The amino group of phenylalanine is protected using a suitable protecting group such as a tert-butyloxycarbonyl (Boc) group.

    Bromination: The protected phenylalanine is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Deprotection and Conversion: The protecting group is removed, and the resulting compound is converted to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented at each step to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of substituted phenylalanine derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dehalogenated products.

Comparison with Similar Compounds

2-Amino-3-(3-bromophenyl)propanoic acid hydrochloride can be compared with other brominated phenylalanine derivatives:

    2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride: Bromine at the para position.

    2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride: Bromine at the ortho position.

    2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride: Chlorine instead of bromine at the meta position.

Uniqueness

The meta-bromine substitution in this compound provides unique reactivity and binding properties compared to its ortho and para counterparts. This makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-amino-3-(3-bromophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWIBMCVLBZBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128834-02-6
Record name 2-amino-3-(3-bromophenyl)propanoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.